molecular formula C4H6N4O2 B572818 3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1211735-02-2

3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B572818
CAS No.: 1211735-02-2
M. Wt: 142.118
InChI Key: DSIKZRFPXIAGPE-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic organic compound that features an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Scientific Research Applications

3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its use as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitroalkane and a base. The reaction conditions often require a solvent such as acetonitrile and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce amines or other derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-5-methylhexanoic acid: A structural analog with different functional groups.

    2-(Aminomethyl)benzoic acid: Another compound with an aminomethyl group but a different ring structure.

Uniqueness

3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its oxadiazole ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring stability and reactivity under specific conditions.

Properties

IUPAC Name

3-(aminomethyl)-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c5-1-2-7-4(3(6)9)10-8-2/h1,5H2,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIKZRFPXIAGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NOC(=N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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